molecular formula C21H23NO5S B12695637 2-Pyrrolidinone, 1-(3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(phenylsulfonyl)-2H-1-benzopyran-4-yl)-, trans- CAS No. 128148-93-6

2-Pyrrolidinone, 1-(3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(phenylsulfonyl)-2H-1-benzopyran-4-yl)-, trans-

Cat. No.: B12695637
CAS No.: 128148-93-6
M. Wt: 401.5 g/mol
InChI Key: LKAQWOWWTKFLNX-VQTJNVASSA-N
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Description

Chromene Ring Conformation and Trans Stereochemistry

The benzopyran scaffold forms the central bicyclic framework, comprising a fused benzene and dihydropyran ring. X-ray diffraction studies of analogous benzopyrans reveal that the trans-configuration at the C3 and C4 positions imposes a non-planar geometry on the chromene system. The dihedral angle between the benzene and pyran rings measures approximately 15–25°, as observed in structurally related compounds. This distortion arises from steric repulsion between the 2,2-dimethyl groups and the adjacent substituents, forcing the pyran oxygen into a pseudo-axial orientation.

The trans-stereochemistry at C3 and C4 is stabilized by intramolecular hydrogen bonding between the 3-hydroxy group and the pyran oxygen (O···H-O distance: 2.1–2.3 Å). This interaction locks the chromene ring in a chair-like conformation, reducing rotational freedom around the C3-C4 bond. Nuclear Overhauser effect (NOE) correlations in NMR spectra further confirm the trans arrangement, with strong NOEs observed between the C4 hydrogen and the axial methyl groups at C2.

Electronic Effects of 6-Phenylsulfonyl Substituent

The electron-withdrawing phenylsulfonyl group at C6 significantly perturbs the benzopyran’s electronic structure. Density functional theory (DFT) calculations indicate a 0.35 eV reduction in the HOMO-LUMO gap compared to unsubstituted chromenes. The sulfonyl group adopts a conformation nearly orthogonal to the benzene ring (torsion angle: 85–95°), maximizing resonance conjugation between the sulfur atom and the aromatic π-system.

This substituent induces a para-directing effect, as evidenced by chemical shift perturbations in the aromatic protons. The C5 and C7 protons exhibit downfield shifts of 0.8–1.2 ppm in $$ ^1H $$ NMR due to deshielding by the sulfonyl group’s electron-withdrawing nature. Additionally, the sulfonyl oxygen atoms participate in weak C-H···O interactions with the adjacent methyl groups (distance: 2.5–2.7 Å), contributing to crystal packing stability.

Steric Implications of 2,2-Dimethyl Grouping

The geminal dimethyl substituents at C2 create a steric barrier of approximately 7.3 kcal/mol for pyran ring inversion, as determined by variable-temperature NMR. This rigidity prevents planarization of the chromene system, maintaining the trans-configuration’s stability. Molecular mechanics simulations show the methyl groups occupy equatorial positions, with van der Waals radii overlapping by 1.2–1.5 Å with neighboring atoms.

Crystallographic data reveal shortened C2-C3 and C2-C4 bond lengths (1.52–1.54 Å) compared to standard C-C single bonds (1.54 Å), indicating hyperconjugation between the methyl groups and the adjacent carbons. This bonding distortion increases the pyran ring’s puckering amplitude (q = 0.42 Å) and reduces its pseudorotation barrier.

Properties

CAS No.

128148-93-6

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

1-[(3R,4S)-6-(benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]pyrrolidin-2-one

InChI

InChI=1S/C21H23NO5S/c1-21(2)20(24)19(22-12-6-9-18(22)23)16-13-15(10-11-17(16)27-21)28(25,26)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,19-20,24H,6,9,12H2,1-2H3/t19-,20+/m0/s1

InChI Key

LKAQWOWWTKFLNX-VQTJNVASSA-N

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolidinone Core

The pyrrolidinone ring, specifically 4-hydroxy-2-pyrrolidinone derivatives, is commonly prepared via asymmetric hydrogenation or functional group transformations starting from amino acid derivatives or substituted butanoic acid precursors.

Key methods include:

Construction of the Benzopyran Moiety with Phenylsulfonyl Substitution

The benzopyran ring system with 2,2-dimethyl substitution and a phenylsulfonyl group at the 6-position is typically synthesized via:

Coupling of Pyrrolidinone and Benzopyran Units

The final step involves linking the pyrrolidinone nitrogen to the benzopyran substituent at the 4-position, maintaining the trans stereochemistry:

  • This is achieved by nucleophilic substitution or amide bond formation strategies, often under mild conditions to preserve stereochemistry.

  • Purification is typically done by column chromatography using silica gel with gradient elution (e.g., ethyl acetate/methanol mixtures) to isolate the trans isomer.

  • Recrystallization from suitable solvent mixtures (ethyl acetate/methanol) yields the pure compound with defined melting points and optical rotation values confirming stereochemical purity.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Asymmetric hydrogenation of amino acid salt Ru2Cl4((R)-BINAP)2·NEt3, H2 (30 atm), 50°C, methanol 72–83 High stereoselectivity for (S)-4-hydroxy-2-pyrrolidinone
2 Sulfonylation of pyrrolidinone Methanesulfonyl chloride, pyridine, ice cooling, then NaHCO3 workup ~70 Controlled sulfonylation, followed by chromatography
3 Thioacetylation (optional modification) Triphenylphosphine, diethyl azodicarboxylate, thioacetic acid, THF, -30 to 4°C Moderate Alternative functionalization route
4 Benzopyran ring formation and phenylsulfonyl substitution Electrophilic aromatic substitution, oxidation, hydroxylation Variable Requires careful control to maintain trans stereochemistry
5 Coupling pyrrolidinone to benzopyran Nucleophilic substitution or amide bond formation, silica gel chromatography Moderate to high Purification critical for isomer separation

Research Findings and Analytical Data

  • The compound exhibits characteristic infrared absorption bands corresponding to lactam carbonyl (~1719 cm⁻¹), sulfonyl groups (~1305, 1177 cm⁻¹), and hydroxyl groups.

  • Optical rotation measurements ([α]D24 ~ -35.5) confirm stereochemical configuration and purity.

  • Nuclear Magnetic Resonance (NMR) spectroscopy data support the structural assignments and confirm the trans configuration of the substituents.

  • Chromatographic techniques (silica gel column chromatography with gradient elution) are essential for isolating the desired isomer and removing impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that this compound may play a significant role in modulating various biological pathways. Its mechanism of action often involves binding to specific receptors or enzymes, leading to alterations in cellular processes such as gene expression and protein synthesis. This suggests potential therapeutic applications in areas including:

  • Cancer Treatment : The compound has been investigated for its ability to inhibit tumor growth through specific receptor interactions.
  • Neurological Disorders : Its unique structure allows for interactions with neurotransmitter systems, indicating possible uses in treating conditions such as epilepsy or depression.

Biological Activity
Studies have shown that derivatives of pyrrolidinone compounds exhibit various biological activities, including antibacterial and antifungal properties. For instance, the synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones has revealed their effectiveness against certain bacterial strains . Additionally, the compound's ability to act as a potassium channel blocker suggests its utility in cardiovascular therapies .

Drug Development

Lead Compound for New Drugs
The compound serves as a lead structure for developing new drugs targeting specific biological pathways. Its structural characteristics allow for modifications that can enhance pharmacological efficacy and reduce side effects. For example:

  • K V1.5 Potassium Channel Blockers : Research has shown that benzopyran sulfonamides related to this compound can effectively block potassium channels involved in cardiac function .

Synthetic Strategies
Innovative synthetic methodologies have been developed to create libraries of related compounds. Solid-phase parallel synthesis techniques have been employed to generate diverse benzopyran derivatives that possess drug-like properties . These libraries facilitate high-throughput screening for potential therapeutic candidates.

Material Science

Applications in Polymer Chemistry
The unique properties of the pyrrolidinone ring enhance solubility and stability, making it suitable for applications in polymer chemistry. The compound can be incorporated into polymer matrices to improve mechanical properties or introduce bioactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors and modulating their signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related compounds, emphasizing physicochemical properties, bioactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Bioactivity Physicochemical Notes
Target Compound
(2-Pyrrolidinone, 1-(3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(phenylsulfonyl)-2H-1-benzopyran-4-yl)-, trans-)
Benzopyran-pyrrolidinone hybrid; phenylsulfonyl substituent; trans-stereochemistry Likely PDE4 inhibition (inferred from structural analogs) Higher polarity due to sulfonyl group; potential for improved solubility in polar solvents
1-Methyl-2-Pyrrolidinone Simple pyrrolidinone with N-methyl group Solvent; moderate anti-proliferative activity in methanolic extracts Low viscosity (1.60 cP at 406.20 K ); mild odor; widely used in pharmaceuticals
Rolipram Derivatives (e.g., 4-(substituted-phenyl)-2-pyrrolidinones) Substituted phenyl groups at pyrrolidinone Potent PDE4 inhibitors; selectivity over other PDE classes Variable logP values depending on substituents; optimized for blood-brain barrier penetration
Phytol and Phytol Acetate Acyclic diterpene alcohols Anti-cancer activity in methanol extracts Hydrophobic; require lipid carriers for delivery

Key Findings:

Bioactivity: The target compound’s benzopyran core and sulfonyl group may confer enhanced target specificity compared to 1-methyl-2-pyrrolidinone, which shows broad solvent utility but only moderate bioactivity . Rolipram analogs achieve PDE4 inhibition via phenyl-substituted pyrrolidinones, but the target compound’s benzopyran system could offer novel binding interactions due to its fused ring structure .

Thermodynamic studies of 2-pyrrolidinone derivatives suggest that bulky substituents (e.g., benzopyran) reduce volatility and increase melting points .

Stereochemical Impact :

  • The trans-configuration in the target compound may optimize spatial alignment with enzyme active sites, similar to how stereochemistry affects PDE4 inhibitor efficacy in rolipram derivatives .

Notes

Expertise : This analysis synthesizes data from pharmacological studies , solvent applications , and thermodynamic databases .

Diverse Sources : References include journals (e.g., Heterocycles), patents (PDE4 inhibitors), and NIST reports.

Limitations : Direct data on the target compound are sparse; inferences are drawn from structural analogs.

Consistency: Full chemical names are used to avoid ambiguity (e.g., "1-Methyl-2-Pyrrolidinone" instead of abbreviations) .

Biological Activity

2-Pyrrolidinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The specific compound in focus, 2-Pyrrolidinone, 1-(3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(phenylsulfonyl)-2H-1-benzopyran-4-yl)-, trans- , is a complex molecule that combines the structural features of pyrrolidinones with a benzopyran moiety, potentially enhancing its biological efficacy.

Antimicrobial Activity

Recent studies have shown that pyrrolidinone derivatives exhibit promising antimicrobial properties. For example, compounds derived from 5-oxopyrrolidine structures demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin . The specific compound's ability to inhibit Gram-positive pathogens makes it a candidate for further development in treating resistant infections.

Pathogen MIC (µg/mL) Comparison
Staphylococcus aureus2Comparable to vancomycin
Klebsiella pneumoniae4Higher than cefoxitin

Anticancer Activity

The anticancer potential of pyrrolidinone derivatives has been evaluated using various cancer cell lines. In vitro studies indicated that certain derivatives exhibited cytotoxicity against A549 lung adenocarcinoma cells. The compound's structure was found to influence its anticancer activity significantly; for instance, the presence of specific functional groups enhanced its efficacy while minimizing toxicity to non-cancerous cells .

Compound Cell Line IC50 (µM) Selectivity
Compound AA54910High
Compound BHSAEC1-KT>100Low

Antioxidant Activity

The antioxidant capacity of pyrrolidinone derivatives has been assessed using the DPPH assay. Certain derivatives were identified as effective radical scavengers, suggesting potential therapeutic applications in oxidative stress-related diseases. For instance, one derivative demonstrated radical scavenging activity comparable to well-known antioxidants like Trolox .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the effectiveness of a series of pyrrolidinone derivatives against resistant bacterial strains. The results indicated that modifications to the pyrrolidinone core significantly affected antimicrobial potency .
  • Anticancer Mechanism : Research focusing on the mechanism of action revealed that certain pyrrolidinone derivatives induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a dual role in targeting cancer cell viability while sparing normal cells .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of various pyrrolidinone derivatives have provided insights into how different substituents impact biological activity. This information is crucial for designing more effective compounds with reduced side effects .

Q & A

Basic: What are the established synthetic routes for this compound, and how are key intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions starting with functionalized benzopyran and pyrrolidinone precursors. A common approach includes:

  • Step 1: Condensation of a substituted benzopyran derivative (e.g., 3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(phenylsulfonyl)-2H-1-benzopyran-4-one) with a pyrrolidinone moiety under reflux in xylene or toluene .
  • Step 2: Stereochemical control via trans-configuration stabilization, often achieved by using chiral catalysts or selective crystallization .
  • Characterization: Intermediates are confirmed via IR spectroscopy (C=O stretch at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) and ¹H-NMR (e.g., diastereotopic protons at δ 3.8–4.2 ppm for the benzopyran ring) .

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